Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-8(10)6-4-5-2-3-12-7(5)9-6/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXOWBBVDPNRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579066 | |
| Record name | Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201019-27-4 | |
| Record name | Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6H-Furo[2,3-b]pyrrole-5-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 6h Furo 2,3 B Pyrrole 5 Carboxylate and Its Derivatives
Classical Approaches and Cyclization Reactions
Traditional synthetic routes to the furo[2,3-b]pyrrole core often rely on intramolecular cyclization reactions, where the fused bicyclic system is constructed from a suitably functionalized precursor.
Thermolysis of Methyl 2-Azido-3-(3-furyl)propenoates
A primary and effective method for the synthesis of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate involves the thermal decomposition of a vinyl azide (B81097) precursor. mdpi.comscispace.com This process begins with the reaction of 3-furancarbaldehyde and methyl azidoacetate, typically in the presence of a base like sodium methoxide. mdpi.comscispace.com This condensation reaction yields methyl 2-azido-3-(3-furyl)propenoate.
The subsequent and key step is the thermolysis of this azide. mdpi.comscispace.com When heated in an appropriate high-boiling solvent, such as toluene (B28343), the azide undergoes intramolecular cyclization with the extrusion of dinitrogen gas (N₂), leading directly to the formation of the stable this compound bicyclic system. mdpi.comscispace.com This reaction is a clean and efficient way to construct the target furo[2,3-b]pyrrole core. scispace.com
Hemetsberger–Knittel Protocol Analogs for Related Systems
The synthesis described above is analogous to the Hemetsberger–Knittel reaction, a well-established method for preparing various pyrrole-fused heterocycles. semanticscholar.org The classical Hemetsberger–Knittel protocol involves the condensation of an aromatic or heteroaromatic aldehyde with an azidoacetate ester, followed by thermal cyclization of the resulting 2-azido-3-arylacrylate to form a pyrrole (B145914) ring fused to the initial aromatic system. semanticscholar.org
While much of the literature on the Hemetsberger–Knittel synthesis focuses on isomers like furo[3,2-b]pyrroles, the fundamental reaction pathway—thermal decomposition of a vinyl azide to form a pyrrole ring—is the same principle applied in the synthesis of this compound from methyl 2-azido-3-(3-furyl)propenoate. mdpi.comsemanticscholar.org This protocol is versatile and has been adapted for the synthesis of a wide range of O,N-heteropentalenes and their sulfur or selenium analogs. semanticscholar.org
N-Alkylation and Substituent Introduction Strategies
Once the this compound core is synthesized, the pyrrole nitrogen (at the 6-position) is available for further functionalization, most commonly through N-alkylation.
Phase-Transfer Catalysis for 6-Methyl and 6-Benzyl Derivatives
Phase-transfer catalysis (PTC) has proven to be a successful and efficient method for the N-alkylation of this compound. mdpi.comscispace.com This technique is particularly useful for reactions involving an ionic reagent (like a deprotonated pyrrole) and an organic substrate that are soluble in immiscible phases (e.g., aqueous and organic). The phase-transfer catalyst facilitates the transport of the anion from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs.
This method has been specifically used to prepare the 6-methyl and 6-benzyl derivatives of the parent compound. mdpi.comscispace.comresearchgate.net The reaction of this compound with an alkylating agent such as methyl iodide or benzyl (B1604629) bromide under PTC conditions provides the corresponding N-substituted products in good yields. mdpi.com
| Starting Material | Alkylating Agent | Product | Catalyst System |
| This compound | Methyl iodide | Methyl 6-methyl-furo[2,3-b]pyrrole-5-carboxylate | Phase-Transfer Catalyst |
| This compound | Benzyl bromide | Methyl 6-benzyl-furo[2,3-b]pyrrole-5-carboxylate | Phase-Transfer Catalyst |
General Methods for N-Substituted Furo[2,3-b]pyrrole Synthesis
Beyond post-synthesis modification, N-substituted furo[2,3-b]pyrroles can also be prepared directly through synthetic strategies that incorporate the N-substituent from the outset. Multicomponent reactions, in particular, offer a direct route to these derivatives. For instance, synthetic approaches that utilize a primary amine as one of the building blocks will directly yield an N-substituted furo[2,3-b]pyrrole. nih.govrsc.org A short synthesis of N-substituted 3,4-diarylpyrroles has been reported via the condensation of a phenacyl halide with a primary amine and a phenylacetaldehyde, where the amine directly dictates the N-substituent. rsc.org Similarly, multicomponent reactions that build the furo[2,3-b]pyrrole core often use a substituted aniline (B41778), which becomes incorporated into the final structure as the N-substituent. nih.gov
Multicomponent and Cascade Bicyclization Reactions
Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency and atom economy. These reactions allow for the construction of complex molecules like furo[2,3-b]pyrroles from simple, readily available starting materials in a one-pot operation, often creating multiple chemical bonds and stereocenters with high selectivity. acs.orgorientjchem.org
One such approach involves an N-ethyldiisopropylamine (DIPEA)-catalyzed multicomponent bicyclization reaction. This method synthesizes furo[2,3-b]pyrrole derivatives from β-ketothioamides, glyoxals, and ethyl cyanoacetate. acs.org The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and a double cyclization, resulting in the formation of two five-membered rings and three stereogenic centers in a single, highly efficient step. acs.orgorientjchem.org
Another advanced strategy employs a dual catalytic system of gold and a chiral phosphoric acid. nih.govrsc.org This multicomponent process couples a 3-butynamine derivative with glyoxylic acid and an aniline derivative to produce enantioenriched furo[2,3-b]pyrrole derivatives with three contiguous stereocenters. nih.gov The gold catalyst facilitates the initial cycloisomerization, while the chiral Brønsted acid controls the stereoselectivity of the subsequent transformations. nih.gov
| Reaction Type | Key Reactants | Catalyst(s) | Key Features |
| DIPEA-Catalyzed Bicyclization | β-ketothioamide, glyoxal, ethyl cyanoacetate | N-ethyldiisopropylamine (DIPEA) | Forms 4 chemical bonds, 2 rings, and 3 stereocenters in one pot. acs.org |
| Dual Catalytic Asymmetric Synthesis | 3-butynamine, glyoxylic acid, aniline | Gold complex and Chiral Phosphoric Acid | Produces enantioenriched products with high stereoselectivity. nih.gov |
These cascade and multicomponent reactions represent powerful and sophisticated methods for accessing the furo[2,3-b]pyrrole core, providing rapid entry to complex and substituted analogs that would be difficult to obtain through classical, stepwise syntheses.
Domino Michael/Oxa-Michael Reactions for Bicyclic Furo[2,3-b]pyrrole Nucleus Construction
A significant approach to the synthesis of the nonaromatic-fused bicyclic furo[2,3-b]pyrrole nucleus involves a domino Michael/oxa-Michael reaction. nih.gov This strategy utilizes an unsymmetric double Michael acceptor to facilitate the cascade reaction. nih.gov By employing benzoyl acetonitrile (B52724) as a substrate, where a cyano group acts as the electron-withdrawing group, a (DHQ)₂AQN-catalyzed method has been developed that yields products with high diastereo- and enantioselectivity. nih.gov The reaction pathway has been elucidated through the isolation of reaction intermediates, with density functional theory calculations providing theoretical support for the observed outcomes. nih.gov
Chemo-, Regio-, and Stereoselective Multicomponent Bicyclization
An efficient and direct multicomponent bicyclization reaction provides a powerful tool for the chemo-, regio-, and stereoselective construction of the furo[2,3-b]pyrrole core. nih.govelectronicsandbooks.comsemanticscholar.org This method demonstrates high atom economy and operational simplicity.
N-Ethyldiisopropylamine-Catalyzed Reactions from β-Ketothioamides, Glyoxals, and Ethyl Cyanoacetate
A notable example of multicomponent bicyclization is the N-ethyldiisopropylamine (DIPEA)-catalyzed reaction of β-ketothioamides, glyoxals, and ethyl cyanoacetate. nih.govelectronicsandbooks.comsemanticscholar.org This one-pot synthesis, conducted in ethanol (B145695) at room temperature, proceeds rapidly to afford furo[2,3-b]pyrrole derivatives. electronicsandbooks.com The reaction is highly efficient, leading to the formation of four chemical bonds (two carbon-carbon, one carbon-oxygen, and one carbon-nitrogen), two five-membered rings, and three stereogenic centers in a single operation, with the only byproduct being a molecule of water. nih.govelectronicsandbooks.com
Sequential Knoevenagel Condensation, Michael Addition, and Double Cyclization
The underlying mechanism of the aforementioned multicomponent reaction involves a sequential cascade of a Knoevenagel condensation, a Michael addition, and a double cyclization. nih.govelectronicsandbooks.comsemanticscholar.org This sequence ensures the controlled and selective formation of the complex bicyclic structure. The process is initiated by the Knoevenagel condensation, followed by an intramolecular Michael addition and subsequent cyclizations to construct the fused furo[2,3-b]pyrrole skeleton.
The scope of this reaction has been explored with various substrates, demonstrating its versatility. The following table summarizes the yields for the synthesis of various furo[2,3-b]pyrrole derivatives using this methodology.
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 4a | 85 |
| 2 | 4-MeC₆H₄ | C₆H₅ | 4b | 82 |
| 3 | 4-MeOC₆H₄ | C₆H₅ | 4c | 80 |
| 4 | 4-ClC₆H₄ | C₆H₅ | 4d | 88 |
| 5 | 4-BrC₆H₄ | C₆H₅ | 4e | 90 |
| 6 | C₆H₅ | 4-MeC₆H₄ | 4f | 83 |
| 7 | C₆H₅ | 4-ClC₆H₄ | 4g | 87 |
Data sourced from multiple studies showcasing the efficiency of the DIPEA-catalyzed multicomponent reaction.
Asymmetric Multicomponent and Multicatalytic Synthesis
The quest for enantiomerically pure furo[2,3-b]pyrrole derivatives has driven the development of asymmetric multicomponent and multicatalytic strategies. These approaches aim to emulate the efficiency and selectivity of enzymatic processes. nih.govrsc.org
Dual Gold Complex/Chiral Phosphoric Acid Catalytic Systems
A highly effective method for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives employs a dual catalytic system composed of a gold complex and a chiral phosphoric acid. nih.govrsc.org This system facilitates a multicomponent reaction between 3-butynamines, glyoxylic acid, and anilines. nih.gov The gold catalyst is responsible for the cycloisomerization of the alkynamine to form a key enamine intermediate, while the chiral phosphoric acid promotes the condensation of glyoxylic acid and the aniline to generate an imine. nih.gov
The success of this methodology is particularly notable when using a BINOL-derived phosphoric acid catalyst substituted at the 3- and 3'-positions with anthracenyl groups. nih.gov Computational studies suggest that non-covalent interactions between the catalyst and the reactants play a crucial role in achieving high stereoselectivity. nih.govrsc.org
Stereoselective Generation of Contiguous Stereocenters
A key advantage of the dual catalytic system is its ability to stereoselectively generate three contiguous stereocenters, including one quaternary center, in a single transformation. nih.gov The reaction of the in situ-generated enamine and imine intermediates, under the control of the chiral phosphoric acid, leads to the formation of the furo[2,3-b]pyrrole products with high diastereoselectivity and enantioselectivity. nih.gov
The scope of this asymmetric synthesis has been demonstrated with a variety of substrates, consistently producing excellent yields and stereoselectivities. The following table provides an overview of the results obtained.
| Entry | R¹ | R² | R³ | Product | Yield (%) | dr | ee (%) |
| 1 | Ph | Boc | 4-NO₂C₆H₄ | 4a | 95 | >95:5 | 98 |
| 2 | 4-MeC₆H₄ | Boc | 4-NO₂C₆H₄ | 4b | 92 | >95:5 | 97 |
| 3 | 4-FC₆H₄ | Boc | 4-NO₂C₆H₄ | 4c | 96 | >95:5 | 99 |
| 4 | 4-ClC₆H₄ | Boc | 4-NO₂C₆H₄ | 4d | 98 | >95:5 | 99 |
| 5 | 4-BrC₆H₄ | Boc | 4-NO₂C₆H₄ | 4e | 97 | >95:5 | 98 |
| 6 | Ph | Cbz | 4-NO₂C₆H₄ | 4f | 90 | >95:5 | 96 |
Data highlights the high efficiency and stereoselectivity of the dual gold/chiral phosphoric acid-catalyzed synthesis. dr = diastereomeric ratio, ee = enantiomeric excess.
Carbene-Catalyzed Chemoselective Reactions from Unsymmetric Enedials
A significant advancement in the synthesis of the furo[2,3-b]pyrrole core structure, including derivatives of this compound, has been achieved through a carbene-catalyzed chemoselective reaction of unsymmetric enedials. nih.govcontinental.edu.pe This methodology provides a concise route to bicyclic furo[2,3-b]pyrrole derivatives with high selectivity. nih.govcontinental.edu.pe A primary challenge in this synthetic approach is achieving chemoselectivity between the two distinct aldehyde moieties present in the unsymmetric enedial substrates. nih.govcontinental.edu.pe
The reaction proceeds by utilizing N-heterocyclic carbene (NHC) catalysts to modulate the reactivity of the substrates. nih.gov Mechanistic investigations suggest that the control of chemoselectivity is primarily governed by the reducing properties of the different Breslow intermediates that are formed during the catalytic cycle. nih.govcontinental.edu.pe This strategy allows for the efficient construction of the furo[2,3-b]pyrrole framework. nih.govcontinental.edu.pe
Detailed Research Findings
The reaction conditions for the synthesis of furo[2,3-b]pyrrole derivatives involve the use of a chiral N-heterocyclic carbene precatalyst and a base in an appropriate solvent. The scope of the reaction has been explored with various substituents on both the unsymmetric enedial and the imine reaction partners.
The following table summarizes the substrate scope for this carbene-catalyzed annulation reaction, showcasing the yields and enantiomeric ratios (er) for a range of synthesized furo[2,3-b]pyrrole derivatives.
| Product | R¹ | R² | Yield (%) | er |
|---|---|---|---|---|
| 3a | Ph | Boc | 96 | 96:4 |
| 3b | 2-F-Ph | Boc | 98 | 97:3 |
| 3c | 3-F-Ph | Boc | 96 | 96:4 |
| 3d | 4-F-Ph | Boc | 98 | 96:4 |
| 3e | 4-Cl-Ph | Boc | 99 | 95:5 |
| 3f | 4-Br-Ph | Boc | 99 | 95:5 |
| 3g | 2-Me-Ph | Boc | 85 | 98:2 |
| 3h | 3-Me-Ph | Boc | 94 | 96:4 |
| 3i | 4-MeO-Ph | Boc | 95 | 93:7 |
| 3j | 2-Naphthyl | Boc | 98 | 95:5 |
| 3k | 2-Thienyl | Boc | 90 | 92:8 |
The versatility of this synthetic method is further demonstrated by the range of imine substrates that can be employed. The following table illustrates the reaction outcomes with different protecting groups on the imine nitrogen and various substituents on the aryl ring.
| Product | R¹ | R² | Yield (%) | er |
|---|---|---|---|---|
| 4a | Ph | Ts | 92 | 92:8 |
| 4b | Ph | Ns | 90 | 90:10 |
| 4c | Ph | Cbz | 88 | 94:6 |
| 4d | Ph | Ph | 65 | 92:8 |
| 4e | 4-MeO-Ph | Boc | 95 | 93:7 |
| 4f | 4-F-Ph | Boc | 98 | 96:4 |
| 4g | 3-Me-Ph | Boc | 94 | 96:4 |
| 4h | 2-Cl-Ph | Boc | 99 | 98:2 |
| 4i | Ph | Me | 70 | 90:10 |
Chemical Reactivity and Functionalization of the Furo 2,3 B Pyrrole Nucleus
Electrophilic Substitution Reactions
The furo[2,3-b]pyrrole ring system is classified among the electron-rich heterocycles, making it susceptible to substitution reactions with electrophilic reagents. mdpi.comnih.gov The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, increasing its nucleophilicity and reactivity towards electrophiles, particularly at the position adjacent to the oxygen atom (C-2). mdpi.compearson.comonlineorganicchemistrytutor.com
The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic and heteroaromatic compounds. thieme-connect.deijpcbs.com In the case of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate and its N-alkylated derivatives, this reaction proceeds regioselectively to introduce a formyl group at the 2-position of the furo[2,3-b]pyrrole nucleus. mdpi.comscispace.com
The reaction of this compound, along with its 6-methyl and 6-benzyl derivatives, under Vilsmeier conditions (using a reagent typically generated from phosphorus oxychloride and dimethylformamide) yields the corresponding 2-formylated products. mdpi.comresearchgate.net This outcome is consistent with the known reactivity of pyrrole (B145914) and furan (B31954) rings, where electrophilic attack preferentially occurs at the α-position (C-2) due to the greater stabilization of the resulting carbocation intermediate through resonance. onlineorganicchemistrytutor.comthieme-connect.dequora.com
| Starting Material (Compound ID) | R¹ Group | Product (Compound ID) | Product Name |
|---|---|---|---|
| This compound (2a) | -H | Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate (3a) | Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate |
| Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate (2b) | -CH₃ | Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate (3b) | Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate |
| Methyl 6-benzyl-6H-furo[2,3-b]pyrrole-5-carboxylate (2c) | -CH₂Ph | Methyl 6-benzyl-2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate (3c) | Methyl 6-benzyl-2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate |
The chemical behavior of furo[2,3-b]pyrroles (a 1,6-O,N-diheteropentalene system) can be better understood by comparing them with their positional isomers, the furo[3,2-b]pyrroles (a 1,4-O,N-diheteropentalene system). mdpi.com Theoretical calculations indicate that the furo[3,2-b]pyrrole system is thermodynamically more stable than the furo[2,3-b]pyrrole isomer. researchgate.net
This difference in stability is reflected in their electronic properties, which can be observed through spectroscopic data such as ¹³C NMR chemical shifts. mdpi.com In this compound, the C-2 and C-5 carbons are more shielded (appear at a higher magnetic field) compared to the analogous carbons in the isomeric Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate. mdpi.comresearchgate.net This suggests a higher electron density at the C-2 position of the furo[2,3-b]pyrrole ring, which is consistent with calculated net atomic charges and explains its high reactivity towards electrophiles at this site. mdpi.comresearchgate.net
| Carbon Position | This compound | Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate |
|---|---|---|
| C-2 | 143.65 | 148.69 |
| C-3 | 105.62 | 98.89 |
| C-3a | 110.56 | 128.86 |
| C-5 | 120.70 | 123.77 |
| C-6a | 151.60 | 147.93 |
Nucleophilic Reactions and Condensation Processes
The ester functional group at the 5-position of the furo[2,3-b]pyrrole ring system provides a site for nucleophilic attack and subsequent transformations, enabling the synthesis of various derivatives.
The conversion of carboxylate esters to carbohydrazides is a common synthetic transformation, typically achieved by reaction with hydrazine (B178648). nih.govsemanticscholar.org The N-alkylated esters, Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate and Methyl 6-benzyl-6H-furo[2,3-b]pyrrole-5-carboxylate, readily undergo reaction with hydrazine in refluxing ethanol (B145695) to yield the corresponding hydrazides. mdpi.comscispace.com
However, attempts to synthesize the parent 6H-furo[2,3-b]pyrrole-5-carbohydrazide from this compound under the same conditions were reported to be unsuccessful, indicating a difference in reactivity for the N-unsubstituted compound. mdpi.comscispace.com
| Starting Ester | R¹ Group | Product | Reaction Outcome |
|---|---|---|---|
| Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate | -CH₃ | 6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide | Successful |
| Methyl 6-benzyl-6H-furo[2,3-b]pyrrole-5-carboxylate | -CH₂Ph | 6-Benzyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide | Successful |
| This compound | -H | 6H-furo[2,3-b]pyrrole-5-carbohydrazide | Unsuccessful |
The 2-formyl group, introduced via the Vilsmeier reaction, can be converted into a cyano (nitrile) group. This transformation provides a versatile intermediate for further synthetic manipulations. mdpi.com The reaction of the Methyl 2-formyl-6-R-furo[2,3-b]pyrrole-5-carboxylates with hydroxylammonium chloride in acetic anhydride (B1165640), using pyridine (B92270) as a catalyst at 90°C, results in the formation of the corresponding Methyl 2-cyano-6-R-furo[2,3-b]pyrrole-5-carboxylates. mdpi.comscispace.com
| Starting Aldehyde | R¹ Group | Product |
|---|---|---|
| Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate | -H | Methyl 2-cyano-6H-furo[2,3-b]pyrrole-5-carboxylate |
| Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate | -CH₃ | Methyl 2-cyano-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate |
| Methyl 6-benzyl-2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate | -CH₂Ph | Methyl 6-benzyl-2-cyano-6H-furo[2,3-b]pyrrole-5-carboxylate |
The 2-cyano functional group serves as a precursor for the construction of a tetrazole ring. Tetrazoles are an important class of heterocycles in medicinal chemistry. nih.gov The reaction of the Methyl 2-cyano-6-R-furo[2,3-b]pyrrole-5-carboxylates with sodium azide (B81097) and ammonium (B1175870) chloride in dimethylformamide leads to the formation of a new heterocyclic ring fused to the parent nucleus. mdpi.comscispace.com This [3+2] cycloaddition reaction between the nitrile and the azide ion yields Methyl 2-(5'-tetrazolyl)-6-R-furo[2,3-b]pyrrole-5-carboxylates, effectively annulating a tetrazole ring at the 2-position of the furo[2,3-b]pyrrole system. mdpi.comresearchgate.netorganic-chemistry.org
| Starting Cyano Compound | R¹ Group | Product |
|---|---|---|
| Methyl 2-cyano-6H-furo[2,3-b]pyrrole-5-carboxylate | -H | Methyl 2-(5'-tetrazolyl)-6H-furo[2,3-b]pyrrole-5-carboxylate |
| Methyl 2-cyano-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate | -CH₃ | Methyl 6-methyl-2-(5'-tetrazolyl)-6H-furo[2,3-b]pyrrole-5-carboxylate |
| Methyl 6-benzyl-2-cyano-6H-furo[2,3-b]pyrrole-5-carboxylate | -CH₂Ph | Methyl 6-benzyl-2-(5'-tetrazolyl)-6H-furo[2,3-b]pyrrole-5-carboxylate |
Preparation of N,N-Dimethylhydrazones
The formyl group at the C-2 position of the furo[2,3-b]pyrrole nucleus readily undergoes condensation reactions with hydrazine derivatives. Specifically, methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylates react with unsymmetrical dimethylhydrazine to yield a series of 5-methoxycarbonyl-6-R¹-furo[2,3-b]pyrrole-2-carbaldehyde N,N-dimethylhydrazones. mdpi.comresearchgate.net
This reaction is typically carried out in refluxing toluene (B28343) with a catalytic amount of 4-methylbenzenesulfonic acid. mdpi.com The resulting N,N-dimethylhydrazones are stable compounds that can be isolated and characterized. This transformation is a key step in the further functionalization of the furo[2,3-b]pyrrole system. mdpi.comresearchgate.net
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| Methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylates | unsym-Dimethylhydrazine | Toluene, reflux, catalytic 4-methylbenzenesulfonic acid | 5-Methoxycarbonyl-6-R¹-furo[2,3-b]pyrrole-2-carbaldehyde N,N-dimethylhydrazones |
Carbon-Carbon Bond Forming Reactions
The 2-formyl group of the furo[2,3-b]pyrrole scaffold is a key functional handle for the construction of new carbon-carbon bonds through various condensation reactions. These reactions are pivotal for extending the conjugation of the heterocyclic system and for the synthesis of more complex molecular architectures.
The Knoevenagel condensation is a widely utilized method for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. For the furo[2,3-b]pyrrole system, the 2-formyl derivative serves as the aldehyde component in these reactions.
In a typical Knoevenagel condensation, methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate can react with active methylene compounds such as malononitrile (B47326) and methyl cyanoacetate. These reactions lead to the formation of new α,β-unsaturated systems at the C-2 position of the furo[2,3-b]pyrrole nucleus. The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or pyridine.
| Active Methylene Compound | Catalyst | Product |
|---|---|---|
| Malononitrile | Piperidine or Pyridine | Methyl 2-(2,2-dicyanovinyl)-6H-furo[2,3-b]pyrrole-5-carboxylate |
| Methyl Cyanoacetate | Piperidine or Pyridine | Methyl 2-(2-cyano-2-methoxycarbonylvinyl)-6H-furo[2,3-b]pyrrole-5-carboxylate |
Similarly, the condensation of methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate with 2-furylacetonitrile, another active methylene compound, would be expected to proceed under standard Knoevenagel conditions. This reaction would yield a product with an extended conjugated system incorporating both the furo[2,3-b]pyrrole and furan rings.
The Erlenmeyer-Plöchl reaction is a classic method for the synthesis of azlactones (1,3-oxazol-5(4H)-ones) from N-acylglycines and aldehydes. This reaction provides a route to α,β-unsaturated α-amino acids.
Furo[2,3-b]pyrrole-2-carboxaldehydes can participate in the Erlenmeyer-Plöchl condensation with hippuric acid. nih.gov The reaction is typically carried out in acetic anhydride with sodium acetate (B1210297) as the catalyst. This cyclodehydration-condensation process leads to the formation of methyl 2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-5(4H)-ylidene)methyl]furo[2,3-b]pyrrole-5-carboxylates. nih.gov These resulting 1,3-oxazol-5(4H)-one derivatives are valuable intermediates for the synthesis of novel amino acids and other heterocyclic compounds. nih.gov
| Starting Material | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Methyl 6-methyl-2-formylfuro[2,3-b]pyrrole-5-carboxylate | Hippuric Acid | Acetic anhydride, Sodium acetate | Methyl 6-methyl-2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-5(4H)-ylidene)methyl]furo[2,3-b]pyrrole-5-carboxylate | 66% nih.gov |
| Methyl 6-methoxymethyl-2-formylfuro[2,3-b]pyrrole-5-carboxylate | Hippuric Acid | Acetic anhydride, Sodium acetate | Methyl 6-methoxymethyl-2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-5(4H)-ylidene)methyl]furo[2,3-b]pyrrole-5-carboxylate | 70% nih.gov |
Erlenmeyer-Plöchl Condensation with Hippuric Acid
Stereochemical Assignment of Carbon-Carbon Double Bonds (E-Isomer Confirmation)
The stereochemical configuration of derivatives produced from the furo[2,3-b]pyrrole nucleus is crucial for understanding their chemical properties and potential applications. In the case of hydrazones derived from 2-formyl-furo[2,3-b]pyrrole-5-carboxylates, the assignment of the E/Z isomerism around the newly formed carbon-nitrogen double bond has been determined using spectroscopic methods.
A series of 5-methoxycarbonyl-6-R¹-furo[2,3-b]pyrrole-2-carbaldehyde N,N-dimethylhydrazones were synthesized from their corresponding methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylate precursors. mdpi.com The reaction involves treating the aldehyde with unsymmetrical dimethylhydrazine in refluxing toluene, with a catalytic amount of 4-methylbenzenesulfonic acid. mdpi.com
The configurational assignment for the resulting hydrazone was unequivocally confirmed as the E-isomer through the use of ¹⁵N NMR spectroscopy. mdpi.com The determination relies on the analysis of stereospecific coupling constants. The observed coupling constant, ²J(¹⁵N,H-7) = 6.5 Hz, is consistent with established values for E-isomers in model compounds, confirming the specific orientation of the substituents around the C=N double bond. mdpi.com
Table 1: Synthesis of N,N-Dimethylhydrazone Derivative
| Reactant | Reagent | Product | Stereochemistry |
| Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate | unsym-Dimethylhydrazine | 5-Methoxycarbonyl-6H-furo[2,3-b]pyrrole-2-carbaldehyde N,N-dimethylhydrazone | E-Isomer |
Condensation Reactions with Benzothiazolium Salts
The carbonyl group at the C2 position of the furo[2,3-b]pyrrole ring system can participate in condensation reactions. nih.gov Specifically, derivatives of this compound have been utilized in Knoevenagel-type condensation reactions with active methylene compounds, such as those derived from benzothiazolium salts. nih.gov These reactions lead to the formation of highly conjugated "push-pull" systems, which are of interest for their potential biological activities and as precursors to cyanine (B1664457) dyes. nih.govnih.gov
In a representative reaction, methyl 2-formyl-6-methoxymethylfuro[2,3-b]pyrrole-5-carboxylate was reacted with 3-benzyl-2-methylbenzothiazolium bromide. nih.gov The reaction is typically carried out in refluxing methanol (B129727) and is catalyzed by a base, such as pyridine. nih.gov This process yields the corresponding condensation product in satisfactory yields ranging from 40-60%. nih.gov The resulting molecules feature an extended π-system incorporating both the furo[2,3-b]pyrrole and benzothiazole (B30560) moieties. nih.gov
Table 2: Condensation Reaction with Benzothiazolium Salt
| Furo[2,3-b]pyrrole Reactant | Benzothiazolium Salt Reactant | Catalyst | Solvent | Product Type |
| Methyl 2-formyl-6-methoxymethylfuro[2,3-b]pyrrole-5-carboxylate | 3-Benzyl-2-methylbenzothiazolium bromide | Pyridine | Methanol | Highly Conjugated Furo[2,3-b]pyrrole-Benzothiazole Adduct |
Annulation and Fused Ring System Formation
Synthesis of Substituted Furo[2,3-b:4,5-b']dipyrroles via Vinylazide Intermediates
Following extensive literature searches, no specific information was found regarding the synthesis of substituted furo[2,3-b:4,5-b']dipyrroles via vinylazide intermediates starting from this compound or its derivatives.
Cyclization to Octahydroxanthenes
Following extensive literature searches, no specific information was found regarding the cyclization of this compound or its derivatives to form octahydroxanthenes.
Spectroscopic and Structural Elucidation of Methyl 6h Furo 2,3 B Pyrrole 5 Carboxylate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable method for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity and chemical environment of individual atoms. For the furo[2,3-b]pyrrole system, ¹H, ¹³C, and ¹⁵N NMR studies, complemented by two-dimensional techniques, are crucial for unambiguous structural assignment.
Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The analysis of chemical shifts (δ) and coupling constants (J) allows for the precise assignment of protons in the Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate scaffold and its derivatives.
In the parent compound, this compound (Compound 1 ), the proton signals are well-defined. The introduction of substituents at the N-6 position, such as a methyl (Compound 2 ) or a benzyl (B1604629) group (Compound 3 ), induces predictable shifts in the proton resonances, confirming the success of N-alkylation reactions. mdpi.com For instance, formylation at the C-2 position to yield derivatives like Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate (Compound 4 ) introduces a new aldehyde proton signal at a characteristic downfield shift and affects the chemical shifts of adjacent protons on the furo-pyrrole ring system. mdpi.com
Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Compound | H-2 | H-3 | H-4 | OCH₃ | Other Protons |
|---|---|---|---|---|---|
| 1 | 7.45 (d) | 6.50 (d) | 6.78 (s) | 3.82 (s) | 9.05 (br s, NH) |
| 2 | 7.48 (d) | 6.47 (d) | 6.95 (s) | 3.81 (s) | 4.02 (s, NCH₃) |
| 3 | 7.55 (d) | 6.55 (d) | 6.90 (s) | 3.75 (s) | 5.70 (s, NCH₂), 7.15-7.35 (m, Ph) |
| 4 | 9.58 (s) | 7.15 (s) | 7.42 (s) | 3.89 (s) | 9.85 (br s, NH) |
Data sourced from experimental values provided for synthesized compounds. mdpi.com
¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts of carbon atoms in the furo[2,3-b]pyrrole system are sensitive to the electronic environment and the nature of substituents.
In this compound (Compound 1 ) and its N-substituted derivatives (Compounds 2 and 3 ), the signals for C-2 and C-5 appear at a higher magnetic field, while C-3 and C-4 resonate at a lower field compared to the isomeric furo[3,2-b]pyrrole system. mdpi.com This observation is consistent with theoretical calculations of net atomic charges. mdpi.com The introduction of electron-withdrawing groups, such as a formyl or cyano group at the C-2 position, causes a significant downfield shift for C-2 and C-3, which is analogous to the effects seen in other 2-substituted furans. mdpi.com
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its N-Substituted Derivatives
| Carbon Atom | Compound 1 (R=H) | Compound 2 (R=CH₃) | Compound 3 (R=CH₂Ph) |
|---|---|---|---|
| C-2 | 142.1 | 142.5 | 142.9 |
| C-3 | 104.9 | 104.5 | 105.1 |
| C-3a | 137.9 | 138.5 | 138.1 |
| C-4 | 99.8 | 102.3 | 101.8 |
| C-5 | 125.8 | 126.1 | 126.3 |
| C-6a | 146.3 | 146.5 | 146.5 |
| COOCH₃ | 164.7 | 164.2 | 164.3 |
| OCH₃ | 50.9 | 50.9 | 51.0 |
Data adapted from Krutošíková, A. et al. (1997). mdpi.com
¹⁵N NMR spectroscopy is a powerful tool for probing the electronic structure of nitrogen-containing heterocycles. Studies on this compound and its derivatives represent a key investigation into the 1,6-O,N-diheteropentalene system. mdpi.com The ¹⁵N chemical shifts, referenced against nitromethane, provide insight into the nitrogen atom's local environment.
The analysis of coupling constants, specifically ¹J(¹⁵N,H) and ³J(¹⁵N,H), further aids in structural confirmation. These coupling constants can be obtained directly from the spectra and provide valuable information on the connectivity between the nitrogen and hydrogen atoms in the pyrrole (B145914) ring. mdpi.com
Table 3: ¹⁵N NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound Derivatives
| Compound | R | δ ¹⁵N (ppm) | ¹J(¹⁵N,H) | ³J(¹⁵N,H-4) |
|---|---|---|---|---|
| 1 | H | -239.5 | 98.5 | 4.5 |
| 2 | CH₃ | -233.1 | - | 4.8 |
| 3 | CH₂Ph | -229.9 | - | 4.8 |
Data adapted from Krutošíková, A. et al. (1997). mdpi.com
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are often necessary for complex structural and configurational assignments. In the study of furo[2,3-b]pyrrole derivatives, advanced NMR methods have been employed to determine stereochemistry.
For example, the configurational assignment of the N,N-dimethylhydrazone derivative of Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate was determined using ¹⁵N NMR. The stereospecific two-bond coupling constant, ²J(¹⁵N,H-7), is highly dependent on the orientation of the nitrogen lone pair relative to the corresponding proton. The measured coupling constant of 6.5 Hz confirmed the E-isomer for this derivative by comparison with model compounds. mdpi.com This demonstrates the utility of specific NMR parameters in making unambiguous configurational assignments that might be challenging with other methods. mdpi.com
Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups, as each group has a characteristic absorption frequency.
The IR spectra of this compound and its derivatives display characteristic absorption bands that confirm their structural features. Key absorptions include those for the N-H bond, the ester carbonyl (C=O) group, and various C-H and C=C bonds within the heterocyclic rings.
For this compound (Compound 1 ), a distinct N-H stretching vibration is observed. The strong absorption band corresponding to the ester carbonyl group is also a prominent feature. Upon N-alkylation to form compounds 2 and 3 , the N-H stretching band disappears, providing clear evidence of substitution at the nitrogen atom. mdpi.com Further functionalization, such as formylation or conversion to a cyano group at the C-2 position, introduces new characteristic bands (e.g., C=O aldehyde stretch, C≡N nitrile stretch) into the IR spectrum. mdpi.com
Table 4: Selected Characteristic IR Absorption Bands (ν, cm⁻¹) for this compound Derivatives
| Compound | ν(N-H) | ν(C=O) ester | ν(C=O) other | ν(C≡N) |
|---|---|---|---|---|
| 1 | 3258 | 1675 | - | - |
| 2 | - | 1695 | - | - |
| 3 | - | 1695 | - | - |
| 4 | 3210 | 1700 | 1650 | - |
| 5 | 3280 | 1705 | - | 2220 |
Data sourced from experimental values provided for synthesized compounds. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. For organic molecules, this absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The fused ring system of furo[2,3-b]pyrrole constitutes a distinct chromophore, the part of the molecule responsible for absorbing light, whose behavior can be analyzed to confirm its structure and understand its electronic properties.
The furo[2,3-b]pyrrole core is an electron-rich aromatic system. mdpi.com This characteristic gives rise to distinct absorption bands in the UV-Vis spectrum, typically resulting from π-π* electronic transitions within the delocalized system. The position of the absorption maximum (λmax) is sensitive to the substitution pattern on the heterocyclic core.
In a key study on the synthesis of these compounds, the UV-Vis spectra were recorded in methanol (B129727). mdpi.com The parent compound, this compound, exhibits a characteristic absorption maximum. When substituents are added to this core structure, shifts in the λmax are observed. For instance, the introduction of a formyl group (-CHO) at the 2-position, an electron-withdrawing group, extends the conjugated π-system. This extension leads to a bathochromic shift (a shift to a longer wavelength), which is a common and predictable behavior for chromophoric systems.
Below is a data table of UV-Vis absorption maxima for this compound and some of its derivatives, demonstrating the effect of substitution on the chromophore. mdpi.com
| Compound Name | Substituent at R¹ (Position 6) | Substituent at R² (Position 2) | λmax (nm) | log ε |
|---|---|---|---|---|
| This compound | -H | -H | 291 | 4.34 |
| Methyl 6-methyl-furo[2,3-b]pyrrole-5-carboxylate | -CH₃ | -H | 293 | 4.37 |
| Methyl 6-benzyl-furo[2,3-b]pyrrole-5-carboxylate | -CH₂Ph | -H | 294 | 4.35 |
| Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate | -H | -CHO | 329 | 4.46 |
| Methyl 2-formyl-6-methyl-furo[2,3-b]pyrrole-5-carboxylate | -CH₃ | -CHO | 331 | 4.47 |
| Methyl 6-benzyl-2-formyl-furo[2,3-b]pyrrole-5-carboxylate | -CH₂Ph | -CHO | 332 | 4.44 |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, as each unique formula has a specific theoretical exact mass. HRMS is a definitive method for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass.
In the synthesis and characterization of furo[2,3-b]pyrrole derivatives, HRMS serves as a crucial final check of the product's structure. For instance, in carbene-catalyzed reactions designed to produce these bicyclic systems, HRMS analysis is used to confirm the formation of the desired product and to identify potential side products, aiding in the elucidation of reaction mechanisms.
The data below illustrates how HRMS results are typically presented, comparing the calculated exact mass for a proposed chemical formula with the experimentally found mass.
| Compound Name | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Found Mass (m/z) [M+H]⁺ | Difference (ppm) |
|---|---|---|---|---|
| This compound | C₈H₇NO₃ | 166.0499 | 166.0502 | 1.8 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. wikipedia.org In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecule with it into the gas phase. wikipedia.org The time it takes for the resulting ion to travel through a flight tube to a detector is measured, which corresponds directly to its mass-to-charge ratio.
While highly effective for large biomolecules like proteins, the application of MALDI-TOF to small molecules such as this compound (molecular weight ~165.15 g/mol ) presents challenges. acs.orgtuhh.de The primary issue is the interference from matrix-related ions, which often have masses in the low molecular weight range (< 500 Da) and can obscure the signal from the analyte. acs.org
To overcome this, research has focused on developing novel matrices or matrix-free techniques. Strategies include using matrices that form adducts with the analyte, shifting its mass to a clearer, higher m/z region. acs.org Although not a routine method for this specific class of small heterocycles, MALDI-TOF could be employed for molecular weight evaluation if an appropriate matrix and methodology are chosen to avoid spectral interference. The primary information yielded would be the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), confirming the molecular weight of the synthesized compound.
Theoretical and Computational Chemistry of Furo 2,3 B Pyrrole Systems
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental characteristics of furo[2,3-b]pyrrole derivatives at the atomic level. These computational approaches allow for the prediction of molecular structures, properties, and reaction energetics, complementing experimental findings.
Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally efficient way to investigate the electronic properties of molecules. nih.govresearchgate.net These methods have been applied to the furo[2,3-b]pyrrole system to calculate net atomic charges, which are crucial for understanding reactivity and for correlating with experimental data like NMR chemical shifts. mdpi.comresearchgate.net
For Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate (designated as 2a) and its positional isomer, methyl 4H-furo[3,2-b]pyrrole-5-carboxylate (designated as 8a), AM1 calculations have been performed to determine the charge distribution across the atoms. mdpi.com The results of these calculations are in good agreement with experimental 13C NMR data, where atoms with higher calculated electron density (more negative charge) generally correspond to signals at a higher magnetic field (upfield shift). mdpi.com
| Atom | Charge (this compound) | Charge (Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate) |
|---|---|---|
| O-1 | -0.198 | -0.208 |
| C-2 | 0.081 | 0.141 |
| C-3 | -0.187 | -0.231 |
| C-3a | -0.011 | 0.011 |
| C-4 | -0.217 | -0.223 |
| C-5 | 0.122 | 0.126 |
| N-6 | -0.237 | -0.244 |
| C-6a | 0.199 | 0.213 |
Density Functional Theory (DFT) has become a vital tool for investigating the mechanisms of complex organic reactions. mdpi.comekb.eg By calculating the electronic energy of a molecule based on its electron density, DFT methods can accurately model reaction pathways, transition states, and intermediates, providing a detailed picture of how a reaction proceeds. mdpi.com
DFT calculations are extensively used to map the potential energy surface of a reaction. This allows for the determination of the most likely reaction pathway by comparing the energies of various transition states and intermediates. mdpi.compku.edu.cn For systems involving heterocyclic compounds, DFT can distinguish between different mechanistic possibilities, such as concerted versus stepwise pathways in cycloaddition reactions. mdpi.com By modeling the geometries and energies of transient species, DFT helps in understanding the formation of specific products and can guide experimental efforts to isolate or detect reaction intermediates.
In stereoselective synthesis, DFT calculations are crucial for explaining why a particular stereoisomer is formed preferentially. nih.gov By modeling the transition states leading to different diastereomers or enantiomers, chemists can identify the key noncovalent interactions—such as hydrogen bonding, steric hindrance, and dispersion forces—that govern the stereochemical outcome. nih.gov For example, in catalyst-controlled reactions, DFT can elucidate how the chiral catalyst orients the substrates in the transition state to favor the formation of one enantiomer over the other. nih.govresearchgate.net This understanding is essential for the rational design of new catalysts and the optimization of reaction conditions to achieve high levels of stereoselectivity.
Computational methods are also used to assess the thermodynamic stability of different isomers. The heat of formation (ΔHf) is a key energetic parameter that indicates the relative stability of a compound. scispace.com
| Compound | Heat of Formation (ΔHf) in kcal/mol |
|---|---|
| This compound (1,6-system) | -64.21 |
| Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate (1,4-system) | -67.65 |
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
Electronic Structure and Aromaticity Analysis
Furo[2,3-b]pyrroles belong to a class of compounds known as A,B-diheteropentalenes, which are characterized as electron-rich heterocycles. mdpi.com Their electronic structure and degree of aromaticity are of significant interest as these properties dictate their chemical behavior, particularly their ability to undergo electrophilic substitution reactions. mdpi.comscispace.com
Quantitative Measurement of Aromaticity in A,B-Diheteropentalenes
The aromatic character of furo[2,3-b]pyrrole systems, which are classified as A,B-diheteropentalenes, has been quantitatively assessed using computational methods. The aromaticity of these compounds is a significant factor in their stability and reactivity. Studies have shown that the aromaticity of the furo[2,3-b]pyrrole derivatives is notably lower when compared to their structural isomers, the furo[3,2-b]pyrroles, indicating that the topological arrangement of the heteroatoms is a crucial determinant of the system's aromatic character. researchgate.net
| Fragment | Aromaticity Index | Mean Value |
|---|---|---|
| Pyrrole (B145914) Ring | HOMA | 0.829 |
| NICS (ppm) | -13.8 | |
| Furan (B31954) Ring | HOMA | 0.060 |
| NICS (ppm) | -10.7 | |
| Total Moiety | HOMA | 0.418 |
Correlation of Calculated Electronic Properties with Experimental Spectroscopic Data (e.g., ¹³C and ¹⁵N NMR Chemical Shifts)
Theoretical calculations of electronic properties have shown a strong correlation with experimental spectroscopic data for this compound and its derivatives. The calculated net atomic charges, determined using the AM1 method, are in good agreement with experimental ¹³C NMR chemical shifts. mdpi.com This correlation provides a valuable tool for structural elucidation and for understanding the electronic distribution within the molecule.
In the ¹³C NMR spectra of this compound and its N-substituted derivatives (6-methyl and 6-benzyl), the signals for C-2 and C-5 appear at a higher magnetic field, while C-3 and C-4 are found at a lower field compared to the corresponding carbons in the isomeric furo[3,2-b]pyrrole system. mdpi.com This observation is consistent with the calculated net atomic charges, which predict higher electron density at the C-2 and C-5 positions. mdpi.com
| Carbon Atom | Observation in Furo[2,3-b]pyrroles vs. Furo[3,2-b]pyrroles | Correlation with Calculated Net Atomic Charges |
|---|---|---|
| C-2 | Higher magnetic field (upfield shift) | Good agreement, indicates higher electron density |
| C-5 | Higher magnetic field (upfield shift) | |
| C-3 | Lower magnetic field (downfield shift) | Good agreement, indicates lower electron density |
| C-4 | Lower magnetic field (downfield shift) |
Influence of Substituents on Electronic Distribution
Substituents have a profound impact on the stability and electronic distribution of the furo[2,3-b]pyrrole ring system, often to a much greater extent than in benzene (B151609) derivatives. researchgate.net Electron-accepting groups, in particular, play a significant role in stabilizing the diheteropentalene structure. researchgate.net
The introduction of electron-withdrawing substituents such as formyl (-CHO) or cyano (-CN) groups leads to a significant increase in the total and local aromaticity of the furo[2,3-b]pyrrole system. researchgate.net For instance, the total aromaticity of the parent furo[2,3-b]pyrrole, as measured by HOMA, increases from 0.349 to a range of 0.392–0.451 when substituted with a formyl or cyano group, based on B3LYP/6-311+G** calculations. researchgate.net
Furthermore, the position of the substituent influences the electronic environment of the nearby atoms. The most significant effect of substituents at the 2-position is observed on the ¹³C chemical shifts of C-2 and C-3, a trend that is analogous to that seen in 2-substituted furans. mdpi.com
Role of Non-Covalent Interactions in Catalytic Processes
Non-covalent interactions are crucial in many areas of chemistry, including organocatalysis, where they can control reactivity and selectivity. researchgate.net While the direct role of this compound in catalytic processes mediated by non-covalent interactions is not extensively documented, studies on the synthesis of the furo[2,3-b]pyrrole core highlight the importance of such interactions in transition states.
In a carbene-catalyzed chemoselective reaction to produce furo[2,3-b]pyrrole derivatives, analysis of the transition structures revealed the presence of non-covalent interactions. nih.gov Specifically, π-π stacking interactions were identified between a benzoquinone (BQ) moiety and a Breslow intermediate, which served to stabilize the transition state. nih.gov This finding, supported by Density Functional Theory (DFT) calculations, underscores that weak interactions can play a decisive role in the reaction pathway and selectivity. nih.gov Although this example pertains to the synthesis of the ring system rather than its use as a catalyst, it demonstrates the relevance of non-covalent forces in the chemistry of furo[2,3-b]pyrroles. The synthesis of N-methyl and N-benzyl derivatives of this compound has also been achieved using phase-transfer catalysis (PTC), a method that relies on ion-pair interactions. mdpi.com
Advanced Research Perspectives and Methodological Considerations in Furo 2,3 B Pyrrole Chemistry
Microwave-Assisted Organic Synthesis (MAOS) Applications
Microwave-Assisted Organic Synthesis (MAOS) has become a significant tool in modern synthetic chemistry, offering substantial advantages over conventional heating methods. chemicaljournals.comresearchgate.net This technology utilizes microwave energy to heat reactions, which is absorbed selectively by polar molecules in the reaction mixture. chemicaljournals.com The application of MAOS is particularly beneficial in the synthesis of heterocyclic compounds, including pyrrole (B145914) and its fused derivatives like furo[2,3-b]pyrroles. researchgate.netresearchgate.net The primary benefits of this approach include a dramatic reduction in reaction times, increased product yields, improved product purity, and enhanced reproducibility. chemicaljournals.comnih.govnih.gov These advantages align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. chemicaljournals.comnih.gov
In the context of synthesizing complex molecules containing pyrrole units, MAOS has been shown to be a more cost- and energy-efficient alternative to traditional heating. nih.gov For instance, the synthesis of porphyrazine precursors involving a Paal-Knorr reaction to form a pyrrole dicarboxylate intermediate was significantly improved using microwave irradiation. nih.gov This demonstrates the potential of MAOS to facilitate the construction of the core furo[2,3-b]pyrrole scaffold and its subsequent derivatization under more efficient and environmentally benign conditions.
The most prominent advantages of employing MAOS in the synthesis of furo[2,3-b]pyrrole derivatives and related heterocycles are the significant acceleration of reaction rates and the improvement of product yields. researchgate.netnih.gov Conventional heating methods often require long reaction times, sometimes extending over many hours or even days. chemicaljournals.com In contrast, microwave irradiation can reduce these times to mere minutes or seconds. chemicaljournals.com
A compelling example is the synthesis of a magnesium(II) porphyrazine derivative built from pyrrole dicarboxylate precursors. When using MAOS, the final cyclization step to form the porphyrazine macrocycle was completed in just 8 minutes, a stark contrast to the 24 hours required with conventional heating. nih.gov Furthermore, the yield of the desired product increased from 19% to 28% under microwave conditions. nih.gov This enhancement is attributed to the rapid and uniform heating of the reaction mixture, which minimizes the formation of side products and thermal decomposition of reactants and products. chemicaljournals.com
The following table illustrates the comparative efficiency of MAOS versus conventional heating for the synthesis of a complex macrocycle incorporating a pyrrole dicarboxylate moiety. nih.gov
| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |
| Reaction Time | 24 hours | 8 minutes |
| Product Yield | 19% | 28% |
This data is for the synthesis of a magnesium(II) porphyrazine from pyrrole dicarboxylate precursors. nih.gov
Strategies for Stabilizing Furo[2,3-b]pyrrole Derivatives
Furo[2,3-b]pyrroles are classified as A,B-diheteropentalenes, which are electron-rich heterocyclic systems. mdpi.comscispace.com Their chemical behavior and stability are influenced by their degree of aromaticity. mdpi.comscispace.com For synthetic applications, it is often necessary to protect or modify certain reactive sites to achieve selective transformations on other parts of the molecule. A key strategy for modulating the reactivity and stability of the furo[2,3-b]pyrrole core involves derivatization at the pyrrole nitrogen.
The parent compound, Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, possesses a reactive N-H bond. mdpi.comscispace.com This site can be readily deprotonated or involved in undesired side reactions. Substitution at this position is a common and effective strategy to enhance stability and control reactivity. For example, the methylation and benzylation of this compound have been successfully achieved using phase-transfer catalysis (PTC) conditions. mdpi.comscispace.com This approach yields the corresponding 6-methyl and 6-benzyl derivatives, where the N-H proton is replaced by a more stable alkyl or benzyl (B1604629) group. mdpi.comscispace.com This modification prevents unwanted reactions at the nitrogen atom, thereby "stabilizing" the molecule for subsequent functionalization at other positions, such as the C-2 position of the furan (B31954) ring. mdpi.comscispace.com
Development of Novel Synthetic Building Blocks Incorporating the Furo[2,3-b]pyrrole Motif
This compound and its N-substituted derivatives serve as versatile starting materials for the creation of more complex and functionally diverse molecules. mdpi.comscispace.com By applying a range of chemical transformations, this core scaffold can be elaborated into a variety of novel synthetic building blocks suitable for applications in medicinal chemistry and materials science.
One of the most effective methods for functionalizing the furo[2,3-b]pyrrole ring system is the Vilsmeier-Haack reaction. mdpi.comscispace.com This reaction introduces a formyl group (-CHO) at the electron-rich C-2 position of the furan ring, yielding methyl 2-formyl-6-R-furo[2,3-b]pyrrole-5-carboxylates. mdpi.comscispace.com This aldehyde functionality is a valuable synthetic handle that opens pathways to numerous other derivatives.
Starting from these 2-formyl compounds, a variety of building blocks can be synthesized:
Nitriles: The formyl group can be converted into a cyano (-CN) group by reaction with hydroxylammonium chloride in acetic anhydride (B1165640). mdpi.comscispace.com This provides methyl 2-cyano-6-R-furo[2,3-b]pyrrole-5-carboxylates.
Tetrazoles: The 2-cyano derivatives can be further transformed into tetrazole rings via a [2+3] cycloaddition reaction with sodium azide (B81097) and ammonium (B1175870) chloride. mdpi.comscispace.com Tetrazoles are important functional groups in medicinal chemistry as they can act as bioisosteres for carboxylic acids.
Hydrazones: The aldehyde can be reacted with unsymmetrical dimethylhydrazine to produce N,N-dimethylhydrazones. mdpi.comscispace.com
Hydrazides: The methyl ester at the C-5 position can be converted into a hydrazide (-CONHNH₂) by refluxing with hydrazine (B178648) in ethanol (B145695). mdpi.comscispace.com This transformation provides another reactive site for further conjugation or cyclization reactions.
The following table summarizes the synthesis of various building blocks from the this compound core.
| Starting Material | Reaction | Reagent(s) | Resulting Building Block |
| This compound | N-Alkylation | Methyl iodide or Benzyl bromide (PTC) | Methyl 6-methyl/benzyl-furo[2,3-b]pyrrole-5-carboxylate |
| Methyl 6-R-furo[2,3-b]pyrrole-5-carboxylate | Vilsmeier Formylation | POCl₃, DMF | Methyl 2-formyl-6-R-furo[2,3-b]pyrrole-5-carboxylate |
| Methyl 2-formyl-6-R-furo[2,3-b]pyrrole-5-carboxylate | Cyanation | NH₂OH·HCl, Ac₂O, Pyridine (B92270) | Methyl 2-cyano-6-R-furo[2,3-b]pyrrole-5-carboxylate |
| Methyl 2-cyano-6-R-furo[2,3-b]pyrrole-5-carboxylate | Tetrazole Formation | NaN₃, NH₄Cl, DMF | Methyl 2-(5'-tetrazolyl)-6-R-furo[2,3-b]pyrrole-5-carboxylate |
| Methyl 6-R-furo[2,3-b]pyrrole-5-carboxylate | Hydrazide Formation | N₂H₄, Ethanol | 6-R-furo[2,3-b]pyrrole-5-carbohydrazide |
Future Directions in the Synthesis of Furo[2,3-b]pyrrole Analogs for Chemical Research Applications
The furo[2,3-b]pyrrole scaffold, while a subject of foundational synthetic studies, holds considerable potential for broader applications, particularly inspired by advancements in related heterocyclic systems. Future research is likely to focus on several key areas.
Second, the application of modern synthetic methodologies, such as multicomponent reactions (MCRs) and cascade annulations, could rapidly generate molecular diversity. nih.govnih.gov These strategies allow for the construction of complex molecular architectures from simple starting materials in a single step, which would be highly valuable for creating libraries of furo[2,3-b]pyrrole analogs for high-throughput screening.
Third, there is a significant opportunity to explore the biological activity of furo[2,3-b]pyrrole derivatives. The structurally similar furo[2,3-b]pyridine (B1315467) core has gained traction as a "hinge-binding" template in the design of protein kinase inhibitors. nih.gov Given this precedent, a future direction would be the synthesis of a diverse library of furo[2,3-b]pyrrole analogs for screening against various kinase targets implicated in diseases like cancer.
Finally, the continued integration of green chemistry principles, especially the expanded use of Microwave-Assisted Organic Synthesis (MAOS), will be a defining trend. As demonstrated with related pyrrole syntheses, MAOS can drastically cut reaction times and boost yields, making the exploration of this chemical space more rapid and sustainable. nih.gov Future efforts will likely focus on developing novel MAOS-driven protocols for both the core synthesis and subsequent functionalization of furo[2,3-b]pyrroles.
Q & A
Q. What established methods are used to synthesize Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate?
The compound is synthesized via thermolysis of methyl 2-azido-3-(3-furyl)propenoate (1) at elevated temperatures, yielding the target molecule with a fused furopyrrole core. Derivatives (e.g., 6-methyl or 6-benzyl) are prepared using phase-transfer catalysis (PTC) with agents like benzyl bromide in a two-phase system (water/dichloromethane) . Key
Q. How is formylation achieved for this compound?
Formylation is performed under Vilsmeier-Haack conditions (POCl₃/DMF), selectively targeting the 2-position to yield 2-formylated derivatives (3a-3c). Reaction optimization involves controlling stoichiometry and temperature (e.g., 0°C to room temperature) to avoid over-substitution .
Q. What analytical techniques validate the structure and purity of this compound?
- 1H NMR : δ values for aromatic protons (e.g., 6.8–7.2 ppm) confirm substituent positions .
- Elemental analysis : Used to verify calculated vs. observed C, H, N, and S content (e.g., 47.89% C calculated vs. 47.73% observed for derivative 7d) .
- Melting points : Critical for purity assessment (e.g., 162–163°C for methyl 2-formyl-4-methyl-furo[3,2-b]pyrrole-5-carboxylate) .
Advanced Research Questions
Q. How do reaction conditions influence the yield of formylated derivatives?
Substituting the sodium salt of the parent compound in DMF under microwave irradiation enhances reactivity, achieving 86% yield for 6-methoxymethyl derivatives (7d) compared to traditional methods (64% under reflux) . Key parameters:
Q. What strategies resolve discrepancies in elemental analysis data?
Discrepancies (e.g., 55.52% C calculated vs. 55.60% observed for 11c) may arise from incomplete purification or hygroscopicity. Recrystallization from ethanol or silica gel chromatography improves purity, aligning observed data with theoretical values .
Q. How does Hemmetsberger-Knittel cyclization expand the compound’s utility?
Reaction of acryloazides with sodium azide and NH₄Cl in DMF generates 2-(5'-tetrazolyl) derivatives (6a-6c), useful in medicinal chemistry for bioisosteric replacement. Yields range from 63–86% depending on substituent bulkiness .
Q. What is the impact of microwave vs. classical heating on derivative synthesis?
Microwave irradiation reduces reaction time from hours to minutes (e.g., 3 min vs. 3 h for coumarin-coupled derivatives) while maintaining comparable yields (85–90%). This method minimizes thermal degradation, critical for thermally sensitive intermediates .
Q. How are hydrazone derivatives synthesized, and what are their applications?
Condensation of 2-formylated derivatives (3a-3c) with unsym-dimethylhydrazine produces hydrazones (7a-7c), used as intermediates in heterocyclic chemistry. Reaction conditions: ethanol reflux for 2 h, yielding crystalline products (mp 215–218°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
